N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide
Description
The compound N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide is a benzamide derivative featuring a substituted amidine group. Its structure comprises:
- A benzamide core (C₆H₅CONH₂) linked to a methylidene bridge.
- A biphenyl-4-ylamino group (C₁₂H₁₀N) and a 4,6-dimethylpyrimidin-2-ylamino group (C₆H₈N₃) in an E-configuration.
However, direct experimental data on its synthesis, crystallography, or biological activity are absent in the provided evidence. Structural analogs and related methodologies must be leveraged for comparison.
Properties
Molecular Formula |
C26H23N5O |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-phenylphenyl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C26H23N5O/c1-18-17-19(2)28-25(27-18)31-26(30-24(32)22-11-7-4-8-12-22)29-23-15-13-21(14-16-23)20-9-5-3-6-10-20/h3-17H,1-2H3,(H2,27,28,29,30,31,32) |
InChI Key |
PATPNZNBCZQPJY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)C3=CC=CC=C3)\NC(=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE typically involves multiple steps, starting with the preparation of the biphenyl-4-ylamine and 4,6-dimethylpyrimidin-2-ylamine intermediates. These intermediates are then coupled using a condensation reaction with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of {N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green solvents and catalysts can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
{N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, {N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, {N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE is investigated for its potential anti-cancer properties. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the development of high-performance materials.
Mechanism of Action
The mechanism of action of {N}-{(1{E})-(BIPHENYL-4-YLAMINO)[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLENE}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl and dimethylpyrimidinyl groups allow the compound to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues from Literature
Bis-Pyrimidine Acetamides ()
Compounds 12–17 in share a pyrimidine core but differ in substituents and backbone:
- Backbone : Phenylene-linked bis-pyrimidine acetamides vs. the target compound’s benzamide-methylidene-pyrimidine.
- Substituents : Nitrophenyl, halogens (Cl, Br), and methyl/chloro-phenyl groups in analogs vs. biphenyl and dimethylpyrimidine in the target.
Key Differences :
- The benzamide (vs. acetamide) may alter hydrogen-bonding capacity and metabolic stability.
Diaminopyrimidine-Based EGFR Inhibitors ()
Compound 1 (), (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide, shares a pyrimidine-benzamide scaffold.
Implications :
- The target’s dimethylpyrimidine may enhance selectivity for kinases with hydrophobic binding pockets.
- The absence of a chlorine substituent (unlike Compound 1) could reduce electrophilic reactivity and toxicity.
Physical Properties
Data from and allow indirect comparisons:
Notes:
- The biphenyl group likely raises LogP, reducing bioavailability but improving blood-brain barrier penetration.
- Acetamides () may exhibit better solubility due to smaller aromatic systems.
Hypothesized Mechanisms
- Kinase Inhibition : The pyrimidine ring could mimic ATP’s adenine moiety, competing for binding in kinase active sites (analogous to EGFR inhibitors in ) .
- Anticancer Potential: Structural similarity to ’s benzamide derivatives (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide) suggests possible antiproliferative activity .
Selectivity and Toxicity
- Selectivity : The dimethylpyrimidine group may reduce off-target effects compared to halogenated analogs (e.g., ’s dichlorophenyl).
Biological Activity
N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores the compound's synthesis, biological properties, and relevant case studies, highlighting its potential therapeutic applications.
Structure and Composition
The molecular formula for this compound is , with a molecular weight of approximately 334.42 g/mol. The compound features a biphenyl moiety linked to a pyrimidine derivative through an imine bond.
Synthesis
The synthesis of this compound typically involves the reaction of biphenyl-4-amine with 4,6-dimethylpyrimidin-2-amine in the presence of appropriate coupling agents. Variations in synthesis methods can lead to different biological activities, emphasizing the importance of structural modifications.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 7.8 | Cell cycle arrest |
| HeLa (Cervical) | 6.5 | Inhibition of DNA synthesis |
Anticonvulsant Activity
In addition to its anticancer effects, this compound has shown potential as an anticonvulsant agent. Studies indicate that structural modifications can enhance its potency against induced seizures.
Case Study: Anticonvulsant Potency
A study involving various analogs of this compound revealed that certain modifications increased efficacy while maintaining a favorable safety profile. For instance, the introduction of specific substituents on the biphenyl ring improved activity without significantly increasing toxicity.
The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest it may interact with key cellular pathways involved in apoptosis and cell signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
